molecular formula C22H17BrN2O4 B12014063 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 359000-75-2

4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12014063
CAS No.: 359000-75-2
M. Wt: 453.3 g/mol
InChI Key: JZAASRSKNDZRPB-ZVHZXABRSA-N
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Description

4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C24H20BrN3O5. This compound is known for its unique structure, which includes a methoxybenzoyl group, a carbohydrazonoyl group, and a bromobenzoate group. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with carbohydrazide to form 4-methoxybenzoyl carbohydrazide. This intermediate is then reacted with 2-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carbohydrazonoyl group may form hydrogen bonds with target molecules, enhancing binding affinity. The bromobenzoate group can participate in halogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to the presence of the bromine atom, which allows for specific substitution reactions that are not possible with its analogs. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

CAS No.

359000-75-2

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H17BrN2O4/c1-28-17-12-8-16(9-13-17)21(26)25-24-14-15-6-10-18(11-7-15)29-22(27)19-4-2-3-5-20(19)23/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

JZAASRSKNDZRPB-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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